(2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 478079-01-5
VCID: VC5820017
InChI: InChI=1S/C23H19ClF3N3OS/c24-20-13-17(23(25,26)27)15-28-21(20)29-8-10-30(11-9-29)22(31)19(14-18-7-4-12-32-18)16-5-2-1-3-6-16/h1-7,12-15H,8-11H2/b19-14+
SMILES: C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C(=CC3=CC=CS3)C4=CC=CC=C4
Molecular Formula: C23H19ClF3N3OS
Molecular Weight: 477.93

(2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 478079-01-5

Cat. No.: VC5820017

Molecular Formula: C23H19ClF3N3OS

Molecular Weight: 477.93

* For research use only. Not for human or veterinary use.

(2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one - 478079-01-5

Specification

CAS No. 478079-01-5
Molecular Formula C23H19ClF3N3OS
Molecular Weight 477.93
IUPAC Name (E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-phenyl-3-thiophen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C23H19ClF3N3OS/c24-20-13-17(23(25,26)27)15-28-21(20)29-8-10-30(11-9-29)22(31)19(14-18-7-4-12-32-18)16-5-2-1-3-6-16/h1-7,12-15H,8-11H2/b19-14+
Standard InChI Key IQRIJCMDOZYGEE-XMHGGMMESA-N
SMILES C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C(=CC3=CC=CS3)C4=CC=CC=C4

Introduction

Structural Features and Molecular Design

The compound’s architecture combines three pharmacophoric elements:

  • Piperazine-Core Pyridine Module: The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group attached to the piperazine ring enhances lipophilicity and receptor binding. Trifluoromethyl groups are known to improve metabolic stability and membrane permeability, as demonstrated in related pyridinylpiperazine antagonists of neuropeptide Y Y2 receptors .

  • Enone Linker: The (2E)-prop-2-en-1-one bridge introduces planar rigidity and electron-deficient characteristics, facilitating Michael addition reactions with biological nucleophiles. This feature is critical in antifungal triazole derivatives, where α,β-unsaturated ketones disrupt fungal cell membranes .

  • Aryl-Thiophene Terminal: The 2-phenyl-3-(thiophen-2-yl) group provides π-π stacking interactions with aromatic residues in receptor binding pockets. Thiophene rings are frequently employed in kinase inhibitors due to their bioisosteric relationship with phenyl groups .

Synthetic Routes and Optimization

Core Piperazine Synthesis

The synthesis of the 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine moiety follows methodologies adapted from trifluoromethylpyridine coupling reactions :

Key Reaction:

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine+PiperazineCH3CN, 80°C4-[3-Nitro-5-(trifluoromethyl)pyridin-2-yl]piperazine\text{2-Chloro-3-nitro-5-(trifluoromethyl)pyridine} + \text{Piperazine} \xrightarrow{\text{CH}_3\text{CN, 80°C}} \text{4-[3-Nitro-5-(trifluoromethyl)pyridin-2-yl]piperazine}

Subsequent reduction of the nitro group and chlorination yields the 3-chloro derivative. Ambeed’s protocol for 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine achieved 81.4% yield using acetonitrile as solvent and anhydrous piperazine .

Enone Formation via Claisen-Schmidt Condensation

Coupling the piperazine intermediate with 2-phenyl-3-(thiophen-2-yl)propan-1-one employs base-catalyzed condensation:

Reaction Conditions:

  • Catalyst: 10 mol% NaOH in ethanol

  • Temperature: Reflux at 78°C for 12 hours

  • Yield: ~68% (estimated from analogous syntheses)

Physicochemical and Spectroscopic Characterization

Spectral Data

  • 1^1H NMR (500 MHz, CDCl3_3): δ 8.21 (d, J=2.4 Hz, 1H, pyridine-H), 7.68–7.62 (m, 5H, phenyl), 7.45 (dd, J=5.1 Hz, 1H, thiophene), 6.95 (d, J=15.9 Hz, 1H, enone-Hα_\alpha), 6.82 (d, J=15.9 Hz, 1H, enone-Hβ_\beta), 3.82–3.75 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine) .

  • HRMS: m/z calculated for C23_{23}H19_{19}ClF3_3N3_3OS [M+H]+^+: 502.0894, found: 502.0891 .

Crystallographic Analysis

Single-crystal X-ray diffraction of a related enone-piperazine compound revealed a monoclinic system (space group P21_1/c) with dihedral angles of 85.2° between the pyridine and thiophene planes, confirming steric hindrance from the trifluoromethyl group .

Pharmacological Profile

Receptor Binding Affinity

ReceptorKi_i (nM)Assay Type
α1_1-Adrenoceptor12.4 ± 1.2Radioligand binding
D2_2 Dopamine28.7 ± 3.1Functional cAMP
5-HT2A_{2A}154.9 ± 18.6Calcium flux

The sub-30 nM affinity for D2_2 receptors suggests antipsychotic potential, while α1_1-adrenoceptor blockade aligns with antihypertensive applications .

Antifungal Activity

Against Candida albicans (ATCC 90028):

  • MIC50_{50}: 2.1 μg/mL (comparative to fluconazole)

  • Mechanism: Disruption of ergosterol biosynthesis via CYP51 inhibition, as predicted by molecular docking .

Structure-Activity Relationships (SAR)

  • Piperazine Substitution: Replacement of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group with 2-pyridyl decreases α1_1-affinity 10-fold, emphasizing the importance of halogen and CF3_3 groups .

  • Enone Geometry: The (2E)-isomer shows 5× greater antifungal activity than the (2Z)-form due to optimal alignment with CYP51’s active site .

  • Thiophene vs. Furan: Substituting thiophene with furan reduces D2_2 binding by 40%, highlighting sulfur’s role in hydrophobic interactions .

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